molecular formula C12H10N2O3 B2930257 2-(4-Nitrophenylamino)phenol CAS No. 119707-16-3

2-(4-Nitrophenylamino)phenol

Cat. No.: B2930257
CAS No.: 119707-16-3
M. Wt: 230.223
InChI Key: PKSRFMRBEMCQHM-UHFFFAOYSA-N
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Description

2-(4-Nitrophenylamino)phenol is an organic compound that belongs to the class of phenols and anilines It is characterized by the presence of a nitro group and an amino group attached to a phenol ring

Mechanism of Action

Target of Action

Similar compounds such as 2,4-dinitrophenol have been shown to interact with enzymes like pentaerythritol tetranitrate reductase . These enzymes play a crucial role in various biochemical processes, including oxidative phosphorylation .

Mode of Action

It’s structurally similar compound, 2,4-dinitrophenol, is known to uncouple oxidative phosphorylation, a critical process in cellular energy production . This uncoupling leads to a rapid loss of ATP, the primary energy currency of the cell .

Biochemical Pathways

Phenolic compounds, which include 2-(4-nitrophenylamino)phenol, are known to be involved in the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of various phenolic compounds .

Pharmacokinetics

Similar compounds like 2,4-dinitrophenol exhibit significant non-linear pharmacokinetics, attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney .

Result of Action

Similar compounds like 2,4-dinitrophenol have been shown to cause dose-dependent mitochondrial uncoupling, leading to rapid loss of atp and uncontrolled hyperthermia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain supports can enhance the catalytic performance of similar compounds towards various environmental applications . Furthermore, light-induced nitration pathways of phenols, including this compound, are important processes for the transformation of pesticide-derived secondary pollutants into toxic derivatives in surface waters and for the formation of phytotoxic compounds in the atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenylamino)phenol typically involves the reduction of 2,4-dinitrophenol. One common method is the reduction using hydrosulfide in an aqueous alkaline solution at temperatures ranging from 20°C to 100°C . The pH is maintained between 7 and 9.5 during the reduction process to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and minimal impurities. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrosulfide in aqueous alkaline solution.

    Oxidation: Sodium dichromate or Fremy’s salt.

    Substitution: Strong nucleophiles such as methoxide or hydroxide ions.

Major Products Formed:

    Reduction: Formation of 2-amino-4-nitrophenol.

    Oxidation: Formation of quinones.

    Substitution: Formation of substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenylamino)phenol has several applications in scientific research:

Comparison with Similar Compounds

    4-Nitrophenol: Similar structure but lacks the amino group.

    2-Amino-4-nitrophenol: Similar but with the amino group in a different position.

    Phenol: Lacks both the nitro and amino groups.

Uniqueness: 2-(4-Nitrophenylamino)phenol is unique due to the presence of both nitro and amino groups on the phenol ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

2-(4-nitroanilino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12-4-2-1-3-11(12)13-9-5-7-10(8-6-9)14(16)17/h1-8,13,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSRFMRBEMCQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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